{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
Description
This compound consists of a 1,2,4-oxadiazole core substituted at the 3-position with a 3-pyridinyl group and at the 5-position with an aminomethyl moiety, paired with a trifluoroacetate counterion. The 3-pyridinyl group introduces nitrogen-based polarity, while the trifluoroacetate enhances solubility in polar solvents.
Properties
IUPAC Name |
(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O.C2HF3O2/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;3-2(4,5)1(6)7/h1-3,5H,4,9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDQKQUFIFSFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structurally similar pyridinium salts have been found to be involved in a wide range of research topics, including their importance as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors.
Mode of Action
Compounds with similar structures, such as pyrimidine derivatives, have been known to exert their potential through different action mechanisms, including inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
Similar compounds, such as pyrimidine derivatives, have been known to affect various biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism.
Pharmacokinetics
Similar compounds have been studied, and their metabolism involves various pathways, including hydroxylation at the 5′ position of the pyrimidine ring in all species.
Biological Activity
The compound {[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate , with CAS number 1255717-70-4 , is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 304.23 g/mol
- Structure : The compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. The presence of the oxadiazole nucleus enhances the interaction with biological targets, leading to effective inhibition of various pathogens. Studies have shown that compounds with similar structures can act against bacteria and viruses, including resistant strains .
Anticancer Activity
The oxadiazole scaffold has been associated with anticancer properties. Compounds containing this moiety have demonstrated efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain 1,2,4-oxadiazole derivatives have shown potent activity against cancer cell lines in vitro .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds like this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Research has indicated that similar compounds can reduce inflammation markers in cellular models .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Nucleophilic Centers : The toxophoric –N=C–O– linkage in the oxadiazole structure can react with nucleophilic centers in biomolecules, leading to altered cellular functions .
- Receptor Binding : Some studies suggest that these compounds may bind to specific receptors or enzymes involved in disease pathways, thereby exerting their pharmacological effects .
Comparative Studies
A comparative study highlighted the synthesis and biological evaluation of various oxadiazole derivatives. The results indicated that modifications to the oxadiazole ring could enhance potency against specific targets while improving pharmacokinetic profiles .
In Vivo Studies
In vivo assessments of related compounds have shown promising results regarding safety and efficacy. For example, a study on a structurally similar oxadiazole demonstrated low toxicity in murine models and significant antibacterial activity against N. gonorrhoeae .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
Positional Isomerism of Pyridinyl Groups
- {[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate (): Pyridinyl substitution at the 2-position (ortho to the oxadiazole linkage). Molecular weight: 290.20 (). LogP: -0.34 (), indicating moderate hydrophilicity.
- N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine bis(trifluoroacetate) (): Pyridinyl substitution at the 4-position (para) and a methylated amine. Molecular formula: C₁₃H₁₂F₆N₄O₅ (average mass 418.250). Impact: The para-substituted pyridine enhances symmetry, possibly improving crystallinity.
Aromatic vs. Aliphatic Substituents
Modifications to the Amine Side Chain
Alkyl Chain Length
- (1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl)amine trifluoroacetate (QZ-5650, ): Ethylamine side chain (vs. methylamine in the target compound). Molecular weight: ~304 (inferred from ).
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate ():
- Methylated amine and isopropyl substitution on the oxadiazole.
- Impact: The bulky isopropyl group introduces steric hindrance, which may limit interactions with deep binding pockets in enzymes or receptors.
Salt Form and Counterion Effects
- All analogs in the evidence use trifluoroacetate as a counterion, which improves solubility in organic solvents and aqueous buffers at low pH. For example, {1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate () has a LogP of -0.34 , suggesting moderate hydrophilicity influenced by the trifluoroacetate.
Key Findings:
Amine Functionalization : Primary amines (target compound) exhibit higher polarity and hydrogen-bonding capacity compared to methylated derivatives, which may influence receptor affinity .
Counterion Uniformity : The trifluoroacetate salt enhances solubility across analogs but may introduce acidity-related stability challenges .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
